molecular formula C8H15N3O2 B13502839 tert-butyl N-(imidazolidin-2-ylidene)carbamate

tert-butyl N-(imidazolidin-2-ylidene)carbamate

Cat. No.: B13502839
M. Wt: 185.22 g/mol
InChI Key: RMVWLHAAAGYUMR-UHFFFAOYSA-N
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Description

tert-Butyl N-(imidazolidin-2-ylidene)carbamate is a carbamate-protected nitrogen heterocyclic compound featuring an imidazolidin-2-ylidene moiety. This structure combines a bicyclic imidazolidine system with a tert-butyloxycarbonyl (Boc) group, which serves as a protective group for amines in synthetic chemistry. These derivatives are frequently utilized as intermediates in drug discovery due to their stability and versatility in further functionalization.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl N-(4,5-dihydro-1H-imidazol-2-yl)carbamate

InChI

InChI=1S/C8H15N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H2,1-3H3,(H2,9,10,11,12)

InChI Key

RMVWLHAAAGYUMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NCCN1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the imidazolidine ring followed by carbamate protection using tert-butyl groups. The key step is the generation of the imidazolidin-2-ylidene intermediate, which can be achieved via intramolecular cyclization reactions or through coupling reactions involving appropriate amine and isocyanate precursors.

Base-Catalyzed Intramolecular Cyclization

A prominent method involves the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, which are closely related to the imidazolidin-2-ylidene structure. The base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has been demonstrated as an effective catalyst for this transformation, providing high yields under mild conditions (room temperature) with short reaction times (as little as 1 minute for some substrates).

  • Typical Procedure:
    • Propargylic urea (0.4 mmol) is dissolved in acetonitrile (4 mL).
    • BEMP (5 mol %, approximately 6 µL) is added.
    • The mixture is stirred at room temperature and monitored by thin-layer chromatography until completion.
    • The solvent is removed under reduced pressure.
    • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture.

This method yields the imidazolidin-2-one core, which can be further functionalized to introduce the tert-butyl carbamate group.

One-Pot Synthesis from Propargylic Amines and Isocyanates

An efficient one-pot protocol has been developed where propargylic amines react directly with isocyanates in the presence of BEMP catalyst to afford imidazolidin-2-ones in high yields (up to quantitative). This method avoids isolation of intermediates and streamlines the synthesis.

  • Reaction Conditions:
    • Equimolar amounts of propargylic amine and isocyanate are mixed in acetonitrile.
    • BEMP catalyst is added (5 mol %).
    • The reaction is stirred at room temperature for about 1 hour.
    • Workup involves solvent removal and chromatographic purification.

This approach is notable for its broad functional group tolerance, including halogens (Cl, Br, F), methoxy, and vinyl substituents, which is advantageous for further derivatization.

Carbamate Protection Using tert-Butyl Groups

The introduction of the tert-butyl carbamate protecting group is generally achieved by reacting the imidazolidin-2-ylidene intermediate or its precursors with tert-butyl chloroformate or related reagents under basic conditions.

  • Typical Procedure:
    • The amine or imidazolidin-2-ylidene intermediate is suspended in an appropriate solvent such as dichloromethane.
    • A base such as potassium carbonate is added to neutralize the hydrochloric acid generated.
    • tert-Butyl chloroformate is added dropwise.
    • The reaction mixture is stirred at room temperature or refluxed depending on substrate reactivity.
    • The product is isolated by filtration, extraction, and purified by column chromatography.

This method provides this compound as a colorless solid with good purity and yield.

Alternative Synthetic Routes and Activation Techniques

Additional synthetic routes involve activation of carboxylic acid precursors with reagents such as thionyl chloride and 1H-benzotriazole to form reactive intermediates that facilitate carbamate formation. These methods are useful when starting from acid derivatives and allow for variation in substitution patterns on the imidazolidine ring.

Data Table: Summary of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield (%) Notes
Base-Catalyzed Cyclization Propargylic urea, BEMP Room temp, 1 min to 1 hour 68 - 93 Mild conditions, functional group tolerant
One-Pot Propargylic Amine + Isocyanate Propargylic amine, isocyanate, BEMP Room temp, 1 hour Up to 100 Streamlined, no intermediate isolation
Carbamate Protection tert-Butyl chloroformate, base (K2CO3) Room temp to reflux 57 - 84 Classic protection, purified by chromatography
Acid Activation Route Carboxylic acid, thionyl chloride, 1H-benzotriazole Room temp, 16-30 h 57 - 84 Allows diverse substitution patterns

Analysis of Preparation Methods

  • The base-catalyzed cyclization using BEMP is highly efficient, offering rapid reaction times and high yields with excellent tolerance for functional groups, making it suitable for complex molecule synthesis.
  • The one-pot approach simplifies the workflow, reducing purification steps and improving overall efficiency, which is beneficial for scale-up and industrial applications.
  • Carbamate protection with tert-butyl chloroformate is a well-established method, providing stable protecting groups that can be removed under acidic conditions when needed.
  • The acid activation route, although longer in reaction time, provides versatility in substrate scope and can be tailored for specific synthetic targets.

Chemical Reactions Analysis

Tert-butyl N-(imidazolidin-2-ylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Tert-butyl N-(imidazolidin-2-ylidene)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(imidazolidin-2-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can lead to the modulation of various biological pathways and processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamate Derivatives

Compound Name Core Heterocycle Substituents Molecular Weight Key Applications Reference
This compound Imidazolidin-2-ylidene Boc-protected NH group ~212.24* Amine protection, intermediates Inferred
tert-Butyl N-(1H-imidazol-2-ylmethyl)carbamate 1H-Imidazole Boc-protected methylimidazole 197.23 Pharmaceutical intermediates
tert-Butyl (4-aminopyridin-2-yl)carbamate 4-Aminopyridine Boc-protected aminopyridine 209.25 Kinase inhibitor synthesis
tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate Benzo[d]imidazole Boc-protected amino group 233.27 Antiviral/anticancer research
tert-Butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate 1-Methylimidazole Formyl and Boc groups 239.28 Cross-coupling reactions

*Calculated based on formula C₉H₁₆N₃O₂.

Key Observations :

  • Imidazolidin-2-ylidene core : Unlike imidazole or benzoimidazole derivatives, the imidazolidin-2-ylidene system is a saturated bicyclic structure, offering distinct electronic properties for catalysis or coordination chemistry.
  • Substituent effects : The presence of bromine (e.g., in tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate ) enhances electrophilic reactivity, facilitating cross-coupling reactions. Formyl groups (e.g., ) increase utility as aldehyde intermediates.

Biological Activity

Tert-butyl N-(imidazolidin-2-ylidene)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications.

Synthesis

The synthesis of this compound typically involves the reaction of imidazolidine derivatives with carbamates. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. For instance, a study demonstrated the effective use of microwave irradiation for the regioselective synthesis of related compounds, yielding high purity and efficiency in the process .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, N-heterocyclic carbenes (NHCs), which share structural similarities with this compound, have shown efficacy against various bacterial strains. A review highlighted that metal complexes containing NHCs demonstrated promising antimicrobial properties, suggesting that the biological activity of this compound may also extend to antimicrobial applications .

Anticancer Activity

The anticancer potential of imidazolidine derivatives has been documented, with studies reporting their ability to inhibit cancer cell proliferation. Research on related compounds has shown that they can interfere with cellular signaling pathways involved in cancer progression. For instance, certain imidazolidine-based compounds were found to inhibit protein kinase activities, which are crucial in cancer cell signaling . The biological mechanisms by which these compounds exert their effects include inducing apoptosis and inhibiting tumor growth.

Case Studies

  • Protein Kinase Inhibition : A study focusing on the protein kinase inhibition activity of imidazolidine derivatives reported promising results. The compounds were tested against various kinases, revealing significant inhibitory effects that could be harnessed for therapeutic applications in cancer treatment .
  • Antimicrobial Testing : In another study, the antimicrobial efficacy of related NHCs was evaluated against a panel of pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that this compound may possess similar properties .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Compound Effect Reference
AntimicrobialNHC Metal ComplexesSignificant inhibition of bacterial strains
AnticancerImidazolidine DerivativesInhibition of protein kinases
AntioxidantVarious Imidazolidine CompoundsReduction in oxidative stress markers

Q & A

What are the key methodologies for synthesizing tert-butyl N-(imidazolidin-2-ylidene)carbamate?

Basic Synthesis Protocol:
The synthesis typically involves two primary steps:

Imidazolidin-2-ylidene Core Formation : Cyclization of amido-nitriles using a nickel catalyst under inert conditions .

Carbamate Introduction : Reacting the imidazolidin-2-ylidene intermediate with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Critical Considerations :

  • Moisture-sensitive reagents require anhydrous conditions.
  • Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high-purity precursors .

How can researchers purify and characterize this compound effectively?

Basic Purification & Characterization:

  • Purification : Recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, gradient elution) .
  • Characterization :
    • NMR : 1^1H and 13^13C NMR to confirm Boc-group integration and imidazolidin-2-ylidene proton environments .
    • X-ray Crystallography : SHELXL for small-molecule refinement or ORTEP-3 for 3D structural visualization .

How should discrepancies in spectral data (e.g., NMR, IR) be resolved?

Advanced Analytical Strategy:

  • Cross-Validation : Compare experimental NMR shifts with computed spectra (DFT methods, Gaussian 09).
  • X-ray Diffraction : Resolve ambiguities in tautomeric forms or stereochemistry using single-crystal data refined via SHELXL .
  • Dynamic NMR : Probe temperature-dependent conformational changes in imidazolidin-2-ylidene rings .

What methodologies optimize reaction yields for large-scale synthesis?

Advanced Optimization Techniques:

  • Solvent Screening : Test polar aprotic solvents (DMF, THF) to enhance Boc-group reactivity .
  • Catalyst Tuning : Evaluate nickel vs. palladium catalysts for cyclization efficiency .
  • Continuous Flow Systems : Adapt industrial microreactor protocols (e.g., controlled Boc introduction at 50°C) for lab-scale batch processes .

How can enantiomeric purity be enhanced during synthesis?

Advanced Chirality Control:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during imidazolidin-2-ylidene formation .
  • Chiral Chromatography : Employ HPLC with amylose-based columns (Chiralpak IA) for enantiomer separation .

What safety protocols are critical for handling this compound?

Basic Safety Guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Waste Management : Neutralize reaction byproducts (e.g., HCl from Boc reactions) before disposal in designated hazardous waste containers .

How can computational modeling predict biological interactions?

Advanced Computational Workflow:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzyme targets (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

What strategies address low yields in carbamate coupling reactions?

Advanced Troubleshooting:

  • Moisture Control : Use molecular sieves (3Å) in reaction mixtures to scavenge water .
  • Base Optimization : Compare triethylamine with stronger bases (DBU) for Boc activation .

How do solvent dielectric constants influence reaction pathways?

Advanced Solvent Effects Study:

  • Kinetic Profiling : Monitor reaction rates in solvents with varying ε (e.g., ε = 37.5 for DMF vs. 20.7 for THF) .
  • Transition-State Analysis : IR spectroscopy to identify solvent-stabilized intermediates .

What techniques validate the compound’s stability under physiological conditions?

Advanced Stability Studies:

  • pH-Dependent Degradation : Incubate in PBS buffers (pH 2–9) and analyze via LC-MS for decomposition products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) under nitrogen .

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